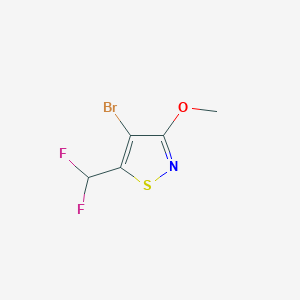
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has shown promising results in various biochemical and physiological assays.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including tyrosinase, carbonic anhydrase, and cholinesterase. This inhibition leads to a decrease in the production of melanin, which is responsible for skin pigmentation, and a decrease in the production of carbonic acid, which is involved in various physiological processes.
Biochemical and Physiological Effects:
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole has been shown to have various biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory and anti-tumor properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase, carbonic anhydrase, and cholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole has various advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying enzyme activity. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors. Finally, more studies are needed to evaluate the potential toxicity of this compound and its effects on the environment.
Conclusion:
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole is a thiazole derivative that has shown promising results in various biochemical and physiological assays. It has potent inhibitory activity against various enzymes, including tyrosinase, carbonic anhydrase, and cholinesterase, and exhibits anti-inflammatory and anti-tumor properties. Although it has several advantages for lab experiments, its potential toxicity requires careful handling and disposal. Further research is needed to investigate its potential applications in the treatment of various diseases, study its mechanism of action in more detail, and evaluate its potential toxicity and effects on the environment.
Métodos De Síntesis
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-bromo-5-(difluoromethyl)thiophene-2-carboxylic acid with thionyl chloride, which leads to the formation of 4-bromo-5-(difluoromethyl)thiophene-2-carbonyl chloride. This intermediate is then reacted with sodium methoxide to give 4-bromo-5-(difluoromethyl)-3-methoxythiophene-2-carboxylic acid. Finally, this compound is cyclized with phosphorus pentoxide to obtain 4-bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole.
Aplicaciones Científicas De Investigación
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, carbonic anhydrase, and cholinesterase. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
4-bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NOS/c1-10-5-2(6)3(4(7)8)11-9-5/h4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFZGFYGUTXREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

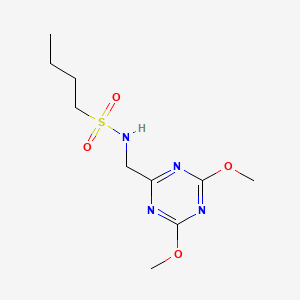
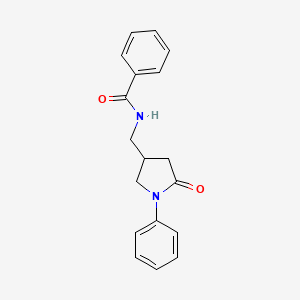
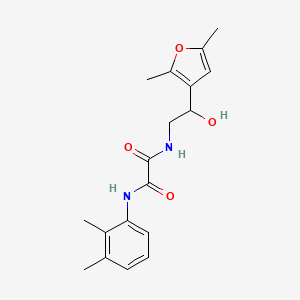
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2598960.png)
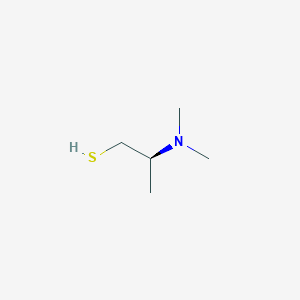
![2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598964.png)
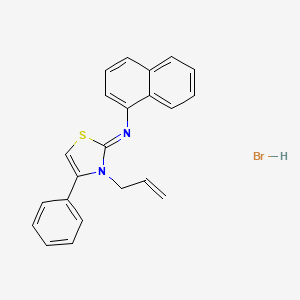
![[4-[(3,5-Dimethoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2598967.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2598971.png)
![Methyl 4-[4-(4-methoxycarbonylbenzoyl)piperazine-1-carbonyl]benzoate](/img/structure/B2598972.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2598974.png)
![(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2598976.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2598977.png)